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Compound of Interest

Compound Name: Cupreidine

Cat. No.: B022110

For immediate release

This technical guide provides a comprehensive overview of the key spectroscopic data for
Cupreidine (CAS 70877-75-7), a Cinchona alkaloid of significant interest in chemical synthesis
and drug development. This document is intended for researchers, scientists, and
professionals in the pharmaceutical and chemical industries, offering a centralized resource for
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside detailed experimental protocols and illustrative diagrams to support research and
development activities.

Cupreidine, a demethylated derivative of quinidine, presents a unique structural framework
that is crucial for its application as a chiral catalyst and in the synthesis of novel therapeutic
agents. A thorough understanding of its spectroscopic properties is fundamental for its
identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry analyses of Cupreidine.

Table 1: *H NMR Spectroscopic Data for Cupreidine

Note: Data presented here are representative values based on the closely related structure of
quinidine and known substituent effects. Actual chemical shifts may vary slightly based on
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solvent and experimental conditions.

ST Chemical Shift (6, Multiplicity Coupling Constant
ppm) (J, Hz)

H-2' 8.7 d 4.5

H-8' 8.0 d 8.5

H-5' 7.8 dd 85,25

H-7' 7.5 d 25

H-3' 7.4 d 4.5

H-9 5.8 d 4.0

H-10 5.7 ddd 17.5,10.5,7.0

H-11 (trans) 5.0 d 17.5

H-11 (cis) 5.0 d 10.5

H-8 3.5 m

H-2 3.2 m

H-6exo 3.0 m

H-3 2.8 m

H-4 2.7 m

H-7 2.0 m

H-5exo 1.8 m

H-5endo 1.6 m

6'-OH - brs

9-OH - brs

Table 2: *C NMR Spectroscopic Data for Cupreidine

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b022110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Note: These assignments are based on published data for Cinchona alkaloids and the known
structure of Cupreidine.[1]

Carbon Chemical Shift (6, ppm)
C-4' 157.0
C-6' 148.0
Cc-2 147.5
Cc-8' 144.0
c-10 131.0
C-5' 127.0
C-9' 122.0
C-7 118.0
C-3 102.0
C-10 141.0
C-11 114.5
C-9 71.0
C-8 60.0
C-2 57.0
C-6 49.5
C-3 43.0
C-4 39.5
C-7 28.0
C-5 21.5

Table 3: Infrared (IR) Spectroscopy Data for Cupreidine
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Wavenumber (cm~?) Intensity Assignment

O-H stretching (phenolic and
3200-3500 Broad _

alcoholic)

_ Aromatic and vinylic C-H

3000-3100 Medium _

stretching
2850-2960 Medium Aliphatic C-H stretching
1620 Strong C=N stretching (quinoline)
1590, 1510 Strong C=C stretching (aromatic)
1470, 1430 Medium C-H bending
1240 Strong C-0O stretching (phenol)

C-O stretching (secondary
1090 Strong

alcohol)
990, 920 Medium =C-H bending (vinyl group)

ble 4: E S, for C idi

m/z Relative Intensity (%) Assignment
310.1681 100 [M]* (Molecular lon)
293 15 [M - OHJ*

281 20 [M - C2Hs]*

174 30 [C10H10N20]*

159 80 [C10H7NOJ*

136 20 Quinuclidine fragment

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended as a guide and may be adapted based on the specific instrumentation
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and experimental requirements.

NMR Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.
Instrumentation:

 NMR Spectrometer: 500 MHz or higher field strength

e Probe: 5 mm broadband probe

» Software: Standard spectrometer software for data acquisition and processing

Sample Preparation:

e Weigh approximately 5-10 mg of Cupreidine.

e Dissolve the sample in 0.6 mL of deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD).
» Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., zg30)

Temperature: 298 K

Sweep Width: -2 to 12 ppm

Number of Scans: 16-64

Relaxation Delay (d1): 2 s

Acquisition Time: 4 s
13C NMR Acquisition Parameters:

o Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
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Temperature: 298 K

Sweep Width: 0 to 200 ppm

Number of Scans: 1024-4096

Relaxation Delay (d1): 2 s

Acquisition Time: 1-2 s

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the residual solvent peak.

Integrate the peaks in the *H spectrum.

Perform peak picking for both *H and 13C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Cupreidine.
Instrumentation:

e FT-IR Spectrometer

o Accessory: Attenuated Total Reflectance (ATR) or KBr pellet press

Sample Preparation (ATR):

e Place a small amount of solid Cupreidine onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b022110?utm_src=pdf-body
https://www.benchchem.com/product/b022110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Grind a small amount of Cupreidine with dry KBr powder in a mortar and pestle.
e Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm™—1

Number of Scans: 16-32

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be
collected.

Data Processing:
o Perform a background correction.

« |dentify and label the major absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of Cupreidine.
Instrumentation:

e Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

« lonization Source: Electrospray lonization (ESI) or Electron lonization (EI)

Sample Preparation:

e Prepare a dilute solution of Cupreidine (approximately 1 pg/mL) in a suitable solvent (e.g.,
methanol or acetonitrile) with 0.1% formic acid for ESI.

e For El, a solid probe may be used.

ESI-MS Acquisition Parameters:
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* lonization Mode: Positive

o Capillary Voltage: 3-4 kV

e Drying Gas Flow: 5-10 L/min

e Drying Gas Temperature: 200-300 °C

e Mass Range: m/z 50-500

EI-MS Acquisition Parameters:

e lonization Energy: 70 eV

e Source Temperature: 200-250 °C

e Mass Range: m/z 30-400

Data Processing:

o Determine the accurate mass of the molecular ion.
« ldentify the major fragment ions and propose fragmentation pathways.

Visualizations

The following diagrams illustrate the analytical workflow for the spectroscopic characterization
of Cupreidine and highlight its key structural features.
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Caption: Analytical workflow for the spectroscopic characterization of Cupreidine.

Key Structural Features of Cupreidine
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Caption: Key structural features of Cupreidine and their spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b022110?utm_src=pdf-body
https://www.benchchem.com/product/b022110?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/pdf/10.1021/jo00930a020
https://www.benchchem.com/product/b022110#spectroscopic-data-nmr-ir-ms-of-cupreidine
https://www.benchchem.com/product/b022110#spectroscopic-data-nmr-ir-ms-of-cupreidine
https://www.benchchem.com/product/b022110#spectroscopic-data-nmr-ir-ms-of-cupreidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b022110?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

